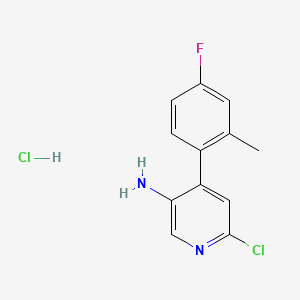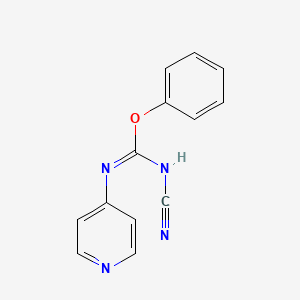
1-Cyano-2-phenyl-3-(4-pyridyl)isourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-2-phenyl-3-(4-pyridyl)isourea is an organic compound that features a cyano group, a phenyl group, and a pyridyl group attached to an isourea backbone
Preparation Methods
The synthesis of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanopyridine with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Cyano-2-phenyl-3-(4-pyridyl)isourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
Scientific Research Applications
1-Cyano-2-phenyl-3-(4-pyridyl)isourea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-Cyano-2-phenyl-3-(4-pyridyl)isourea involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the phenyl and pyridyl groups can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
1-Cyano-2-phenyl-3-(4-pyridyl)isourea can be compared with similar compounds such as:
1-Cyano-2-phenyl-3-(2-pyridyl)isourea: This compound has a similar structure but with the pyridyl group in a different position, which can affect its reactivity and interactions.
1-Cyano-2-phenyl-3-(4-pyridyl)thiourea: The sulfur atom in thiourea can lead to different chemical properties and biological activities compared to isourea.
1-Cyano-2-phenyl-3-(4-pyridyl)guanidine: Guanidine derivatives often exhibit different pharmacological profiles due to the presence of the guanidine group.
Properties
Molecular Formula |
C13H10N4O |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
phenyl N-cyano-N'-pyridin-4-ylcarbamimidate |
InChI |
InChI=1S/C13H10N4O/c14-10-16-13(17-11-6-8-15-9-7-11)18-12-4-2-1-3-5-12/h1-9H,(H,15,16,17) |
InChI Key |
IQGIQTGEYYBGQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=NC2=CC=NC=C2)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


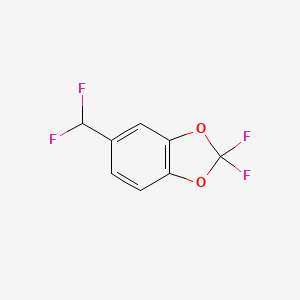
![4-Boc-2-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine](/img/structure/B15335289.png)
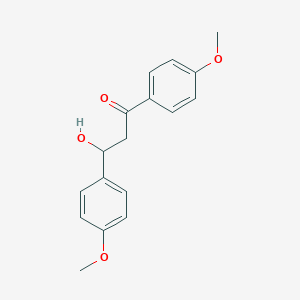
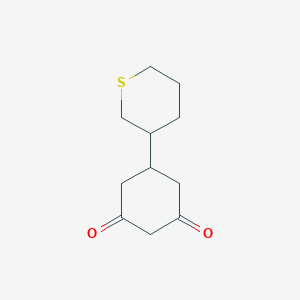

![4,6-dichloro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B15335307.png)
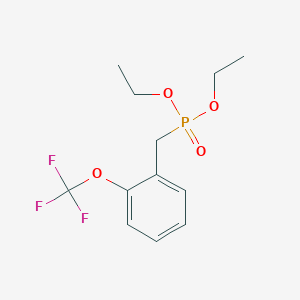
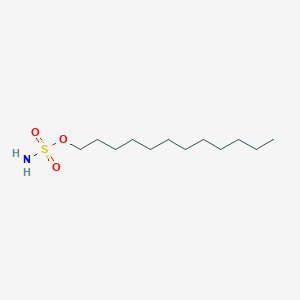
![N-Boc-2-[(2-chloroethyl)thio]-N-[2-[(2-chloroethyl)thio]ethyl]ethanamine](/img/structure/B15335319.png)
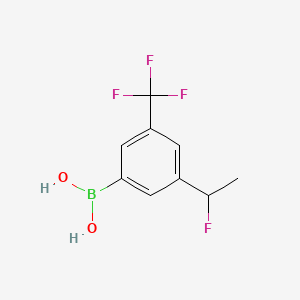

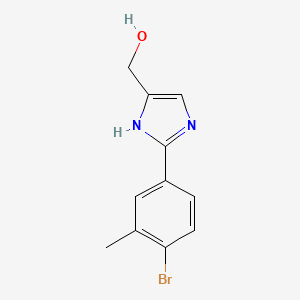
![2-Methyl-5-[4-(trifluoromethyl)phenyl]oxazole](/img/structure/B15335363.png)
